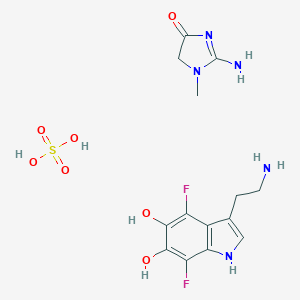![molecular formula C11H13N3 B147861 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine CAS No. 135513-35-8](/img/structure/B147861.png)
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine is a heterocyclic compound that features a fused pyrrolo-benzimidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in polar solvents.
Major Products Formed: The major products formed from these reactions include N-oxides, fully saturated analogs, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
2,3-Dihydro-1H-indole: Shares a similar fused ring system but lacks the amino and methyl substituents.
Benzimidazole: The parent compound without the fused pyrrolo ring.
Pyrrolo[1,2-a]benzimidazole: Lacks the specific amino and methyl groups present in 7-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-5-amine.
Uniqueness: The presence of the amino and methyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-5-8(12)11-9(6-7)14-4-2-3-10(14)13-11/h5-6H,2-4,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYXMASEBGOHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N3CCCC3=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














